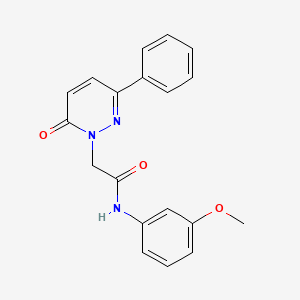

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-25-16-9-5-8-15(12-16)20-18(23)13-22-19(24)11-10-17(21-22)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDKQFXHFYEJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 3-methoxyaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound features a methoxyphenyl group and a phenyl group attached to a dihydropyridazinone moiety. This unique structure is responsible for its diverse biological activities and potential applications.

Medicinal Chemistry

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may also exhibit such properties.

- Anticancer Properties : Preliminary research indicates that it may interfere with cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Biological Research

The compound serves as a biochemical probe to study enzyme interactions and cellular pathways:

- Enzyme Inhibition Studies : Its ability to bind to specific enzymes makes it valuable for understanding the mechanisms of diseases and developing new therapeutic strategies.

Material Science

In addition to biological applications, this compound can be utilized in the development of advanced materials:

- Polymer Development : The unique chemical structure allows for modifications that can lead to new polymers with tailored properties for industrial applications.

Case Study 1: Anticancer Activity

A study conducted on derivatives of pyridazine compounds demonstrated significant anticancer activity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways responsible for cell proliferation and survival. This suggests that this compound could be further explored for similar effects.

Case Study 2: Anti-inflammatory Effects

Research on related compounds has shown promise in reducing inflammation in animal models. These studies highlight the potential of this compound as an anti-inflammatory agent, warranting further investigation into its efficacy and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives

Key Structural Differences and Pharmacological Implications

Aromatic Substitutions :

- The 3-methoxyphenyl group in Y043-1152 may enhance membrane permeability compared to halogenated analogs (e.g., 3-chloro-4-fluorophenyl in ), which could improve bioavailability but reduce metabolic stability .

- Halogenation (e.g., bromine in AMC3 ) is associated with increased binding affinity to targets like FPRs, likely due to electron-withdrawing effects.

Pyridine rings (e.g., 6-methylpyridin-2-yl in ) improve solubility but may reduce lipophilicity, affecting CNS penetration.

Side-Chain Variations :

Research Findings and Activity Trends

- Antimicrobial Activity: Pyridazinones with electron-donating groups (e.g., methoxy in Y043-1152) show moderate antimicrobial effects, while halogenated derivatives (e.g., ) are less explored in this context .

- Anti-Inflammatory and Analgesic Effects : AMC3 demonstrated potent FPRs modulation and pain-killer activity, attributed to its bromophenyl and methoxybenzyl substituents .

- Antioxidant Activity: Coumarin-pyridazinone hybrids (e.g., ) outperformed ascorbic acid, suggesting that hybrid scaffolds could synergize antioxidant mechanisms.

Biological Activity

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The following sections provide a detailed exploration of its biological activity, including molecular characteristics, mechanisms of action, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of 335.36 g/mol. The structure includes a methoxy group and a pyridazinone core, which contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C19H17N3O3 |

| Molecular Weight | 335.36 g/mol |

| LogP | 2.9743 |

| Polar Surface Area | 59.241 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes, such as tyrosinase and elastase, which are involved in various pathological conditions.

- Receptor Interaction : It may interact with specific receptors, modulating biological responses relevant to inflammation and cancer.

- Signal Transduction Modulation : The compound can affect intracellular signaling pathways, altering cellular functions and responses.

Biological Activity Data

Recent studies have highlighted the biological activities of this compound, particularly its inhibitory effects on various enzymes:

- Tyrosinase Inhibition :

- Collagenase and Elastase Inhibition :

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory potential of pyridazine derivatives, including this compound. Results indicated that these compounds could effectively inhibit COX enzymes (COX-1 and COX-2), suggesting their utility in treating inflammatory conditions without significant ulcerogenic effects .

Case Study 2: Anticancer Activity

In another investigation focusing on dual inhibitors targeting topoisomerase II and EGFR, derivatives similar to this compound demonstrated superior cytotoxic activity compared to standard chemotherapeutics like doxorubicin . This highlights the potential of these compounds in cancer therapy.

Q & A

Q. What are the key steps in synthesizing N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Pyridazinone ring formation : Cyclization of substituted hydrazines with diketones or via condensation reactions under controlled pH and temperature .

- Acetamide coupling : Reaction of the pyridazinone intermediate with 3-methoxyaniline derivatives using coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF) .

- Purification : Column chromatography or recrystallization to isolate the final product . Methodological Tip: Optimize reaction times and stoichiometry of reagents to minimize by-products (e.g., unreacted starting materials) .

Q. How is the compound characterized to confirm structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the pyridazinone and acetamide moieties .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95% purity threshold for pharmacological studies) .

Q. What in vitro models are used to evaluate its biological activity?

- Cyclooxygenase (COX) inhibition assays : Measure IC₅₀ values against COX-1/COX-2 isoforms using enzyme-linked immunosorbent assays (ELISA) .

- Cytokine profiling : Quantify IL-6, TNF-α, and other inflammatory markers in macrophage cell lines (e.g., RAW 264.7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .

- Catalyst use : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl-alkyl bond formation .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acid-sensitive steps (e.g., nitration) .

Q. What mechanistic insights explain its anti-inflammatory activity?

- COX-2 selectivity : The methoxyphenyl group may sterically hinder COX-1 binding while forming hydrogen bonds with COX-2’s active site .

- NF-κB pathway modulation : Downregulation of NF-κB via inhibition of IκB kinase (IKK) in LPS-stimulated cells . Methodological Tip: Combine molecular docking studies with site-directed mutagenesis of COX-2 to validate binding interactions .

Q. How can contradictory data on biological potency across studies be resolved?

- Structural analogs : Compare substituent effects (e.g., replacing 3-methoxyphenyl with chloro or nitro groups) on activity .

- Assay standardization : Use consistent cell lines (e.g., HT-29 for COX-2) and normalize data to positive controls (e.g., celecoxib) .

- Metabolic stability testing : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .

Q. What computational strategies identify potential biological targets?

- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to prioritize targets (e.g., COX-2, PDE4) .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity to guide analog design .

Q. How can analogs be designed to improve pharmacokinetic properties?

- Bioisosteric replacement : Substitute the pyridazinone oxygen with sulfur to enhance metabolic stability .

- Prodrug strategies : Introduce ester groups at the acetamide nitrogen for improved oral bioavailability .

- LogP optimization : Modify methoxy or phenyl groups to balance hydrophobicity and solubility (target LogP 2–4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.